molecular formula C8H7F2NO3 B3022337 Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 677763-00-7

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B3022337
CAS No.: 677763-00-7
M. Wt: 203.14 g/mol
InChI Key: KFWZUVCHYMYFBT-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that has garnered significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical and biological properties. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and agrochemicals .

Scientific Research Applications

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has numerous applications in scientific research:

Future Directions

Difluoromethylation is a field of research that has seen significant advances in recent years . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized in a review . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of difluoromethyl-substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and related fluorinated heterocycles. Examples include difluoromethyl pyrazoles and difluoromethyl pyrimidines .

Uniqueness

What sets methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate apart is its specific combination of a difluoromethyl group with a pyridine ring, which imparts unique chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in synthetic chemistry and as a valuable tool in biological research .

Properties

IUPAC Name

methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWZUVCHYMYFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 6-acetamidonicotinate (1.93 g, 9.94 mmol), sodium chlorodifluoroacetate (1.818 g, 11.93 mmol, Alfa Aesar Avocado Lancaster) and 18-crown-6 (0.525 g, 1.988 mmol, Aldrich) in MeCN (40 mL) was heated to 90° C. (reflux) under nitrogen. After 5 h, a solution of KHSO4 (1% in H2O, 10 mL) was added and the mixture was refluxed for 21 h. The mixture was then cooled to room temperature and concentrated. The mixture was diluted with EtOAc (250 mL), washed with 10% aqueous hydrochloric acid (100 mL), and then with saturated aqueous NaHCO3 (100 mL), and finally with brine (100 mL). The mixture was dried (MgSO4) and concentrated in vacuo. The residue was dissolved in DCM (5 mL), and the solution was purified by silica gel flash column chromatography (5-30% EtOAc/hexane) to afford the title compound as a white solid. MS (ESI, positive ion) m/z: 204 (M+H).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
1.818 g
Type
reactant
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
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Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
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Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

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